

Molecular structure and formula of hexyltrimethoxysilane.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexyltrimethoxysilane**

Cat. No.: **B1329574**

[Get Quote](#)

Hexyltrimethoxysilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **hexyltrimethoxysilane**, an organosilane of significant interest in materials science, surface chemistry, and nanotechnology. This document details its molecular structure, chemical formula, and physical properties, alongside its synthesis and characterization. Furthermore, it explores its applications as a surface modifying and coupling agent, underpinned by a detailed look at its hydrolysis and condensation mechanisms.

Molecular Structure and Chemical Formula

Hexyltrimethoxysilane is a chemical compound with a central silicon atom bonded to a hexyl group and three methoxy groups. Its structure allows it to act as a bridge between inorganic substrates and organic polymers.

- Molecular Formula: C₉H₂₂O₃Si[1][2]
- IUPAC Name: hexyl(trimethoxy)silane[1][3][4]
- CAS Number: 3069-19-0[1][2]

- Synonyms: n-Hexyltrimethoxysilane, Silane, hexyltrimethoxy-[1][4][5]

Physicochemical Properties

The physical and chemical properties of **hexyltrimethoxysilane** are summarized in the table below, providing key data for its handling, application, and characterization.

Property	Value
Molecular Weight	206.35 g/mol [1][2]
Appearance	Colorless liquid[1][6]
Density	0.911 g/cm ³ at 25°C
Boiling Point	202-203 °C
Flash Point	62 °C
Refractive Index	1.4070
Water Solubility	Insoluble, reacts slowly with water[6][7]

Synthesis of Hexyltrimethoxysilane

The primary industrial synthesis route for **hexyltrimethoxysilane** is the hydrosilylation of 1-hexene with trimethoxysilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of 1-Hexene

Materials:

- 1-Hexene
- Trimethoxysilane
- Karstedt's catalyst (or other suitable platinum catalyst)
- Anhydrous toluene (as solvent)
- Inert gas (Argon or Nitrogen)

Procedure:

- A reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with 1-hexene and anhydrous toluene.
- A catalytic amount of Karstedt's catalyst is added to the mixture under an inert atmosphere.
- Trimethoxysilane is added dropwise to the reaction mixture at a controlled rate to manage the exothermic reaction.
- The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC or NMR.
- Upon completion, the catalyst can be removed by filtration through a short pad of silica gel or by distillation.
- The solvent and any unreacted starting materials are removed under reduced pressure.
- The final product, **hexyltrimethoxysilane**, is purified by fractional distillation under vacuum.

Characterization

The structure and purity of **hexyltrimethoxysilane** are typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the hexyl chain protons and the methoxy group protons. The methoxy protons will appear as a singlet, while the hexyl group protons will show distinct multiplets corresponding to their positions on the alkyl chain.
- ^{13}C NMR: The carbon NMR spectrum will display unique peaks for each carbon atom in the hexyl group and a single peak for the methoxy carbons.
- ^{29}Si NMR: The silicon-29 NMR spectrum will exhibit a characteristic chemical shift for the silicon atom, confirming its bonding environment.

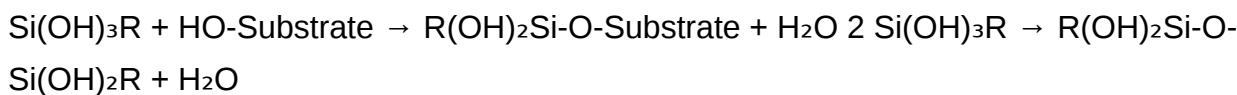
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **hexyltrimethoxysilane** will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

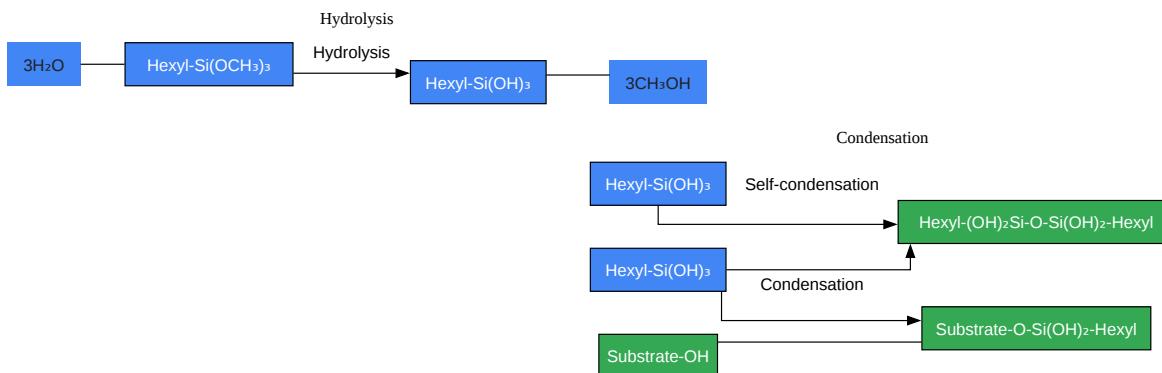
- Si-O-C stretching: Strong bands in the region of 1080-1100 cm^{-1} .
- C-H stretching (alkyl): Bands in the region of 2850-2960 cm^{-1} .
- Si-C stretching: Weaker bands around 800 cm^{-1} .

Mechanism of Action: Hydrolysis and Condensation

The utility of **hexyltrimethoxysilane** as a coupling agent and for surface modification stems from its ability to undergo hydrolysis and condensation reactions. This two-step process forms a stable siloxane network on the surface of inorganic substrates.


Hydrolysis

In the presence of water, the methoxy groups ($-\text{OCH}_3$) of **hexyltrimethoxysilane** are hydrolyzed to form silanol groups ($-\text{OH}$) and methanol as a byproduct. This reaction can be catalyzed by either an acid or a base.



Condensation

The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, metal oxides) to form stable covalent Si-O-Substrate bonds. Additionally, the silanol groups can self-condense with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si bonds).

This process results in a durable, hydrophobic layer on the substrate, with the hexyl groups oriented away from the surface.

[Click to download full resolution via product page](#)

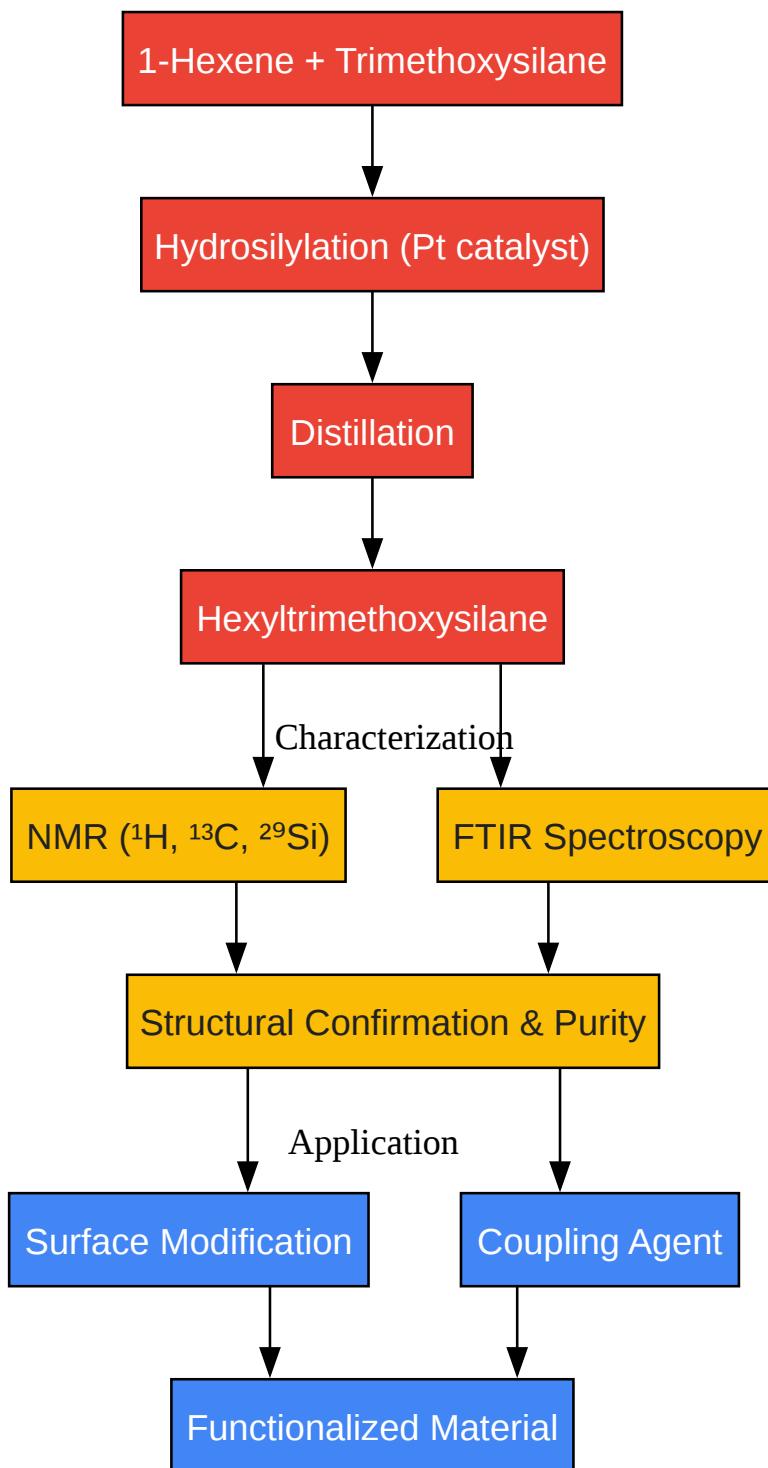
Caption: Hydrolysis and condensation of **hexyltrimethoxysilane**.

Applications

The dual functionality of **hexyltrimethoxysilane** makes it a versatile molecule with numerous applications.

Surface Modification

The long hexyl chain imparts a hydrophobic (water-repellent) character to surfaces treated with this silane. This is utilized in:


- Creating water-repellent coatings: For glass, ceramics, and other mineral surfaces.
- Anti-fouling surfaces: Reducing the adhesion of microorganisms and other contaminants.

- Modifying the surface energy of materials: To control wetting and adhesion properties.

Coupling Agent

As a coupling agent, **hexyltrimethoxysilane** enhances the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices in composite materials. This leads to improved mechanical properties, such as strength and durability.

Synthesis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **hexyltrimethoxysilane**.

Safety and Handling

Hexyltrimethoxysilane is a combustible liquid and can cause skin and eye irritation. It is also moisture-sensitive and should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from sources of ignition and moisture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. HEXYLTRIMETHOXYSILANE | [gelest.com]
- 5. N-HEXYLTRIMETHOXYSILANE(3069-19-0) 1H NMR spectrum [chemicalbook.com]
- 6. afinitica.com [afinitica.com]
- 7. ris.utwente.nl [ris.utwente.nl]
- To cite this document: BenchChem. [Molecular structure and formula of hexyltrimethoxysilane.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329574#molecular-structure-and-formula-of-hexyltrimethoxysilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com